N-Formyl-lenalidomide
Overview
Description
N-Formyl-lenalidomide is a derivative of Lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound retains the core structure of Lenalidomide but includes a formyl group, which may alter its chemical properties and biological activities.
Mechanism of Action
- Lenalidomide is a thalidomide derivative with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .
- Lenalidomide affects several pathways:
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Formyl Lenalidomide, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. It is known that Lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4CRBN . The subsequent proteasomal degradation of these transcription factors is a key part of its mechanism of action .
Cellular Effects
Formyl Lenalidomide is expected to have significant effects on various types of cells and cellular processes. For instance, Lenalidomide has been shown to have anti-proliferative effects on MM and 5q MDS cell lines . It also induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity .
Molecular Mechanism
The molecular mechanism of Formyl Lenalidomide likely involves modulation of the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, similar to Lenalidomide . This results in the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3 .
Temporal Effects in Laboratory Settings
It’s also known that approximately 82% of an oral dose is excreted as Lenalidomide in urine within 24 hours .
Dosage Effects in Animal Models
Lenalidomide has been studied in mice, where it showed dose-dependent kinetics over the evaluated dosing range .
Metabolic Pathways
Lenalidomide undergoes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis in humans .
Transport and Distribution
Lenalidomide is known to distribute into semen but is undetectable 3 days after stopping treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-lenalidomide typically involves the formylation of Lenalidomide. One common method is the Vilsmeier-Haack reaction, where Lenalidomide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out at low temperatures to prevent degradation of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Formyl-lenalidomide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
N-Formyl-lenalidomide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Comparison with Similar Compounds
- Thalidomide
- Pomalidomide
- 6-Fluoro Lenalidomide
Properties
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVREDQPOJYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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